molecular formula C13H16N4O B2951725 1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile CAS No. 1955554-20-7

1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

Cat. No.: B2951725
CAS No.: 1955554-20-7
M. Wt: 244.298
InChI Key: ZPMMTMRWGWTUHO-UHFFFAOYSA-N
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Description

This spirocyclic compound features a pyrazolo[3,4-b]pyridine core fused to a cyclopentane ring via a spiro junction. Key substituents include:

  • Ethyl group at the 1'-position.
  • Oxo group at the 6'-position.
  • Carbonitrile at the 5'-position.

Properties

IUPAC Name

1-ethyl-6-oxospiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclopentane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-17-11-10(8-15-17)13(5-3-4-6-13)9(7-14)12(18)16-11/h8-9H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYMLFMBHJPWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C3(CCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile (CAS: 923125-72-8) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4O
  • Molar Mass : 244.29 g/mol

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of spirocyclic compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
40aMCF-722.04
40bHepG234.94

These results suggest that modifications to the compound's structure can enhance its potency against specific cancer types .

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Research has indicated that certain derivatives of spirocyclic compounds can inhibit lipid peroxidation effectively, showcasing their potential as antioxidants.

CompoundEC50 (mM)
3i0.565 ± 0.051
3r0.708 ± 0.074

The presence of specific substituents significantly influences the antioxidant activity of these compounds .

The mechanisms underlying the biological activity of spirocyclic compounds like this compound are not fully elucidated but may involve:

  • Induction of Apoptosis : Many anticancer agents induce programmed cell death through various pathways including the caspase pathway.
  • Cell Cycle Arrest : Certain compounds may inhibit cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of spirocyclic compounds for their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against multiple cell lines, revealing several candidates with promising IC50 values .
  • In Vivo Studies : Some derivatives were tested in animal models to assess their efficacy and safety profiles, with results indicating a potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analog 1: 6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PYRPCN)

  • Core Structure : Pyrazolo[3,4-b]pyridine with a phenyl group at position 1 and methyl at position 3.
  • Key Differences: Lacks the spiro cyclopentane moiety. Substituents: Phenyl (vs. ethyl) at position 1; methyl (vs.
  • Spectral Data :
    • IR peaks: 2209 cm⁻¹ (CN), 1689 cm⁻¹ (C=O) .
    • NMR: Distinct aromatic proton signals due to phenyl substitution .
  • Implications : The phenyl group may enhance π-π stacking interactions, while the spiro structure in the target compound could improve metabolic stability .

Structural Analog 2: 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid

  • Core Structure : Spiro pyrazolo[3,4-b]pyridine fused to indoline.
  • Key Differences :
    • Indoline ring (vs. cyclopentane) in the spiro system.
    • Carboxylic acid (vs. carbonitrile) at position 6′.
  • Synthesis : Multi-step protocol involving cyclocondensation .
  • Implications : The carboxylic acid group introduces hydrogen-bonding capacity, whereas the carbonitrile in the target compound may enhance lipophilicity .

Structural Analog 3: 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-6-hydroxy-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (4a)

  • Core Structure: Pyrano[2,3-c]pyrazole with chloro- and fluorophenyl substituents.
  • Key Differences: Pyrano-pyrazole (vs. pyrazolo-pyridine) heterocycle. Hydroxy group (vs. oxo) at position 4.
  • Spectral Data :
    • IR: 2192 cm⁻¹ (CN), 3382 cm⁻¹ (OH) .
    • NMR: Aromatic protons at δ 7.15–8.22 ppm .

Tabular Comparison of Key Properties

Compound Name Core Structure Substituents (Positions) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Spiro pyrazolo[3,4-b]pyridine 1'-Ethyl, 6'-oxo, 5'-CN ~2200 (CN), ~1700 (C=O)* Cyclopentane protons (δ 1.5–2.5)
PYRPCN Pyrazolo[3,4-b]pyridine 1-Phenyl, 3-methyl, 5-CN 2209 (CN), 1689 (C=O) Aromatic H (δ 7.42–7.77)
3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] Spiro indoline-pyrazolo-pyridine 6′-COOH, 3′-methyl 1722 (C=O) Indoline H (δ 3.8–4.2)
Compound 4a Pyrano[2,3-c]pyrazole 1-(4-Cl-Ph), 4-(4-F-Ph), 5-CN 2192 (CN), 3382 (OH) Aromatic H (δ 7.15–8.22)

*Predicted based on analogous compounds.

Research Findings and Implications

  • Spiro vs.
  • Substituent Effects :
    • Ethyl groups (target compound) may increase lipophilicity vs. phenyl (PYRPCN) .
    • Carbonitrile vs. carboxylic acid alters solubility and hydrogen-bonding capacity .
  • Synthetic Efficiency : One-pot methods (e.g., for 4a) offer higher yields (~94%) compared to stepwise protocols .

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